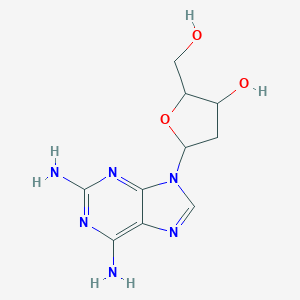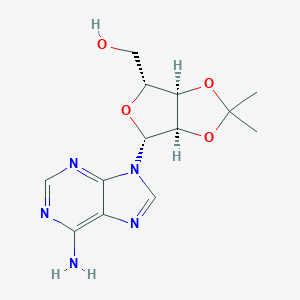
2',3'-O-Isopropylideneadenosine
Overview
Description
Synthesis Analysis
The synthesis of 2',3'-O-Isopropylideneadenosine involves the reaction of adenosine with isopropylidene derivates under specific conditions. For instance, Qiao Chun-hua synthesized N^6,N^6-bis(t-butoxycarbonyl)-2',3'-O-isopropylideneadenosine from adenosine using acetone for the 2',3'-dihydroxy group protection on the sugar ring (Qiao Chun-hua, 2009).
Molecular Structure Analysis
The crystal and molecular structures of variants of 2',3'-O-Isopropylideneadenosine, such as 8-bromo-2',3'-O-isopropylideneadenosine , have been determined, revealing no stacking interaction between adjacent bases and two modes of base-pairing hydrogen bonds in one of its forms (S. Fujii et al., 1976).
Chemical Reactions and Properties
Chemical reactions involving 2',3'-O-Isopropylideneadenosine include the preparation of 8,5'-O-cycloadenosine derivatives and the synthesis of N^6,N^6-bis(t-butoxycarbonyl)-2',3'-O-isopropylideneadenosine . These reactions showcase the compound's versatility in forming various derivatives for further research and applications (K. Anzai & J. Uzawa, 1984).
Physical Properties Analysis
Studies on 2',3'-O-Isopropylideneadenosine and its derivatives often focus on their conformational and structural properties. For example, the crystal structure analysis of 2',3'-O-Isopropylidene Inosine reveals significant conformational variations, highlighting the compound's complex physical nature (S. Mande et al., 1992).
Chemical Properties Analysis
The compound's chemical properties are evident in its reactivity and the formation of derivatives. The photooxidation study of 2',3'-O-isopropylideneadenosine derivatives provides insights into the compound's oxidative behavior and the influence of substituents on its reactivity (Sako et al., 1993).
Scientific Research Applications
“2’,3’-O-Isopropylideneadenosine” is a chemical compound used as an intermediate in organic chemical synthesis . It’s a type of organoheterocyclic compound, specifically an imidazopyrimidine .
The compound has a molecular formula of C13H17N5O4 and a molecular weight of 307.31 . Its IUPAC name is [(3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol .
In terms of its physical properties, it has a melting point of 221-222°C . Its UV spectrophotometry is >=96% (lambda max. 259 nm, pH 7), and its molar absorptivity is 15400 +/-4%, on dry substance .
One specific application mentioned in the literature is the synthesis of 8-Azido-5’-aziridino-5’-deoxyadenosine, a novel cofactor mimic . This synthesis was achieved in nine steps from commercially available 2’,3’-O-Isopropylideneadenosine, with an overall yield of approximately 4% .
“2’,3’-O-Isopropylideneadenosine” is an adenosine analog and is primarily used as an intermediate in organic chemical synthesis . Here are some potential applications:
-
Smooth Muscle Vasodilators : Adenosine analogs, like “2’,3’-O-Isopropylideneadenosine”, can act as smooth muscle vasodilators . This means they can help relax and widen the blood vessels, which can increase blood flow and decrease blood pressure. This property can be useful in treating conditions like hypertension and angina.
-
Cancer Research : Adenosine analogs have also been shown to inhibit cancer progression . They can interfere with the growth and spread of cancer cells, which makes them potential candidates for cancer treatment research.
“2’,3’-O-Isopropylideneadenosine” is primarily used as an intermediate in organic chemical synthesis . Here are some additional potential applications:
-
Nucleoside Antimetabolites : “2’,3’-O-Isopropylideneadenosine” can be used in the synthesis of nucleoside antimetabolites . These compounds are structurally similar to naturally occurring nucleosides and can interfere with DNA and RNA synthesis, making them useful in cancer treatment .
-
Synthesis of Antiviral Drugs : Adenosine analogs like “2’,3’-O-Isopropylideneadenosine” can be used in the synthesis of antiviral drugs . These drugs work by inhibiting viral replication, and can be used to treat diseases like HIV and Hepatitis C .
-
Synthesis of Anti-Inflammatory Drugs : Adenosine and its analogs have anti-inflammatory properties . Therefore, “2’,3’-O-Isopropylideneadenosine” could potentially be used in the synthesis of anti-inflammatory drugs .
properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCLUOXEZAHUNS-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-O-Isopropylideneadenosine | |
CAS RN |
362-75-4 | |
| Record name | 2′,3′-O-Isopropylideneadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-isopropylideneadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



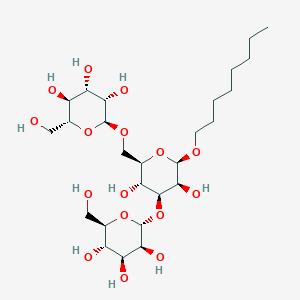

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)
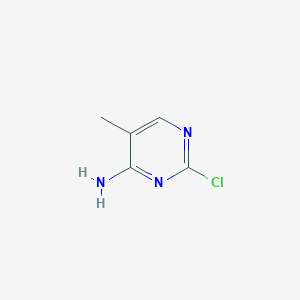

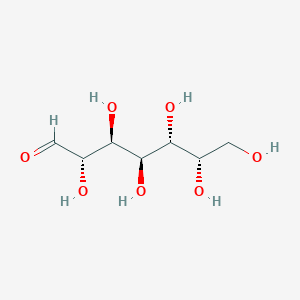
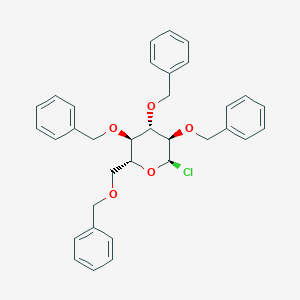
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)
![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)


